Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with a molecular formula of C10H10ClN3O2. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential anticancer and antimicrobial properties.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the ethyl ester group and has different reactivity and biological properties.
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but without the carboxylate group, leading to different chemical behavior and applications.
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: This compound has the carboxylate group at a different position, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10ClN3O2 |
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Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-6-8(11)12-5(2)13-9(6)14-7/h4H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
LGFDFGGPUUSCJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(N=C2Cl)C |
Origin of Product |
United States |
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